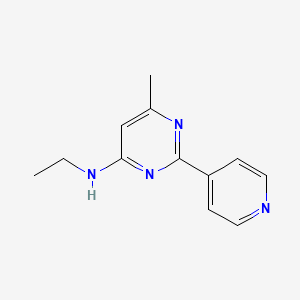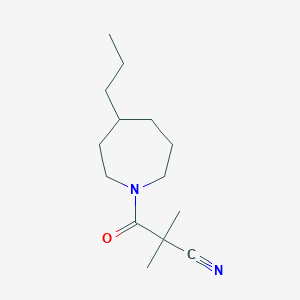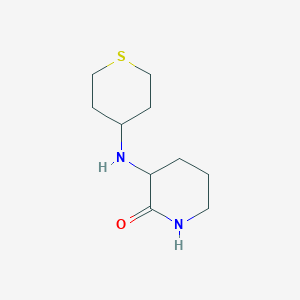![molecular formula C10H12ClN3O3 B7554582 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid](/img/structure/B7554582.png)
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. It is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid involves the inhibition of certain enzymes and pathways that are involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid have been studied extensively. It has been shown to reduce inflammation and inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid in lab experiments include its ability to inhibit the activity of COX-2 and HDACs, which are important targets for the development of anti-inflammatory and anti-cancer drugs. However, its limitations include its potential toxicity and the need for further studies to evaluate its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid. These include:
1. Further studies to evaluate its safety and efficacy in humans.
2. Development of new derivatives with improved pharmacological properties.
3. Investigation of its potential use as a diagnostic tool for certain diseases.
4. Studies to elucidate its mechanism of action and identify new targets for drug development.
5. Evaluation of its potential use in combination with other drugs for the treatment of inflammation and cancer.
Méthodes De Synthèse
The synthesis of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid has been achieved using different approaches. One such method involves the reaction of 5-chloro-2-propan-2-ylpyrimidine-4-carboxylic acid with N,N'-carbonyldiimidazole (CDI) in the presence of N-methylmorpholine (NMM) to yield the desired product. Another method involves the reaction of 5-chloro-2-propan-2-ylpyrimidine-4-carboxylic acid with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of triethylamine (TEA) to produce 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid.
Applications De Recherche Scientifique
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid has been investigated for its potential applications in the field of medicine. It has been studied as a potential anti-inflammatory and anti-cancer agent due to its ability to inhibit the activity of certain enzymes and pathways that are involved in these processes. Additionally, it has been evaluated for its potential use as a diagnostic tool for certain diseases.
Propriétés
IUPAC Name |
2-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3/c1-5(2)9-12-3-6(11)8(14-9)10(17)13-4-7(15)16/h3,5H,4H2,1-2H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXBZVKMCFYWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)NCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-isopropylpyrimidine-4-carbonyl)glycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B7554524.png)
![(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7554527.png)


![1-[[4-(Difluoromethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554550.png)
![1-[(5-Bromothiophen-3-yl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554556.png)
![1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554567.png)

![1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554575.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B7554588.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7554591.png)
![3-[(2-Methoxycyclopentyl)amino]-2-methylpropanenitrile](/img/structure/B7554604.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B7554610.png)